

comparing 15-PGDH-IN-2 with quinoxaline amide inhibitors

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Compound Focus: 15-Pgdh-IN-2

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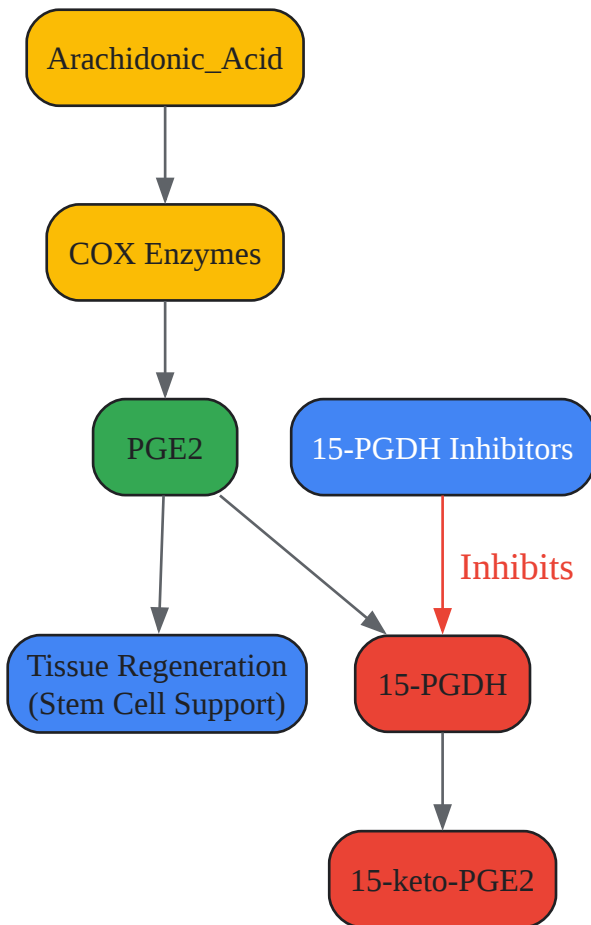
Comparison at a Glance

The table below summarizes the key available data for these two types of 15-PGDH inhibitors.

Feature	15-PGDH-IN-2	Quinoxaline Amide Inhibitors
Reported Potency (IC ₅₀)	0.274 nM [1]	Low nanomolar range (e.g., 1.2 nM to 6 nM for specific compounds) [2]
Oral Bioavailability	Information not available in search results	Good oral bioavailability reported [2]
In Vivo Efficacy	Proposed for hair loss, bone formation, gastric ulcer, and dermal wound healing [1]	Protective activity in mouse models of ulcerative colitis and bone marrow transplantation recovery [2]
Key Structural Features	Information not available in search results	Achiral, features a piperidinyl amide and a substituted phenyl or pyridyl ring [2]
Mechanism Insights	Information not available in search results	Binds to the catalytic site; exploits a dynamic "lid" domain for high-affinity binding [3]

Scientific Context and Mechanisms

To better understand these inhibitors, it is helpful to see how they target the 15-PGDH enzyme. The following diagram illustrates the shared biological pathway they influence.



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This diagram shows that 15-PGDH is the key enzyme that inactivates prostaglandin E2 (PGE2). Inhibiting 15-PGDH prevents PGE2 degradation, thereby increasing its tissue levels to promote repair and regeneration [2] [4] [3].

Structural studies on potent 15-PGDH inhibitors have revealed a common mechanism where the inhibitor binds deep within the enzyme's active site. This binding promotes the closure of a dynamic "lid" domain, which encapsulates the inhibitor and results in very high-affinity, sub-nanomolar binding [3].

How to Proceed with Your Comparison

The lack of publicly disclosed data for **15-PGDH-IN-2** is a significant hurdle. To build a comprehensive comparison guide, I suggest you:

- **Consult Primary Literature:** Search for the primary research article where **15-PGDH-IN-2** was first disclosed. This is the most likely source for detailed experimental data on its synthesis, structure-activity relationship (SAR), and full biological profile.
- **Explore Related Analogs:** The quinoxaline amide class is well-documented. You could use it as a benchmark and contrast it with the data you find for **15-PGDH-IN-2**. Furthermore, the search results mention other potent inhibitors (e.g., 15-PGDH-IN-1, HW201877) which could serve as additional points of comparison [2] [1].
- **Focus on Key Criteria for Developers:** When comparing, prioritize data on **potency, selectivity, pharmacokinetics (especially oral bioavailability), and in vivo efficacy in relevant disease models**, as these are critical for research and development professionals.

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